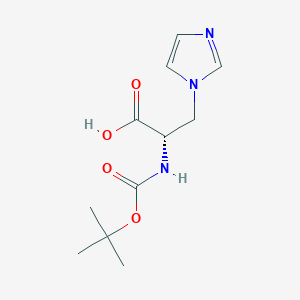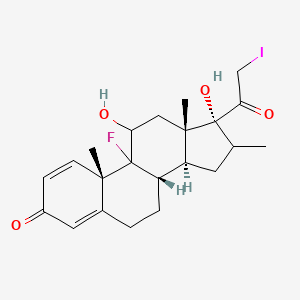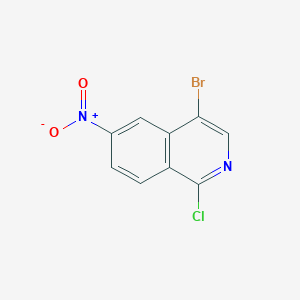
rac 7-Hydroxy Efavirenz 7-O-Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 7-Hydroxy Efavirenz 7-O-Sulfate: is a derivative of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of HIV-1 infection. This compound is a sulfate conjugate of 7-Hydroxy Efavirenz, which is a metabolite of Efavirenz. It is used in scientific research and industrial applications, particularly in the study of drug metabolism and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac 7-Hydroxy Efavirenz 7-O-Sulfate typically involves the hydroxylation of Efavirenz followed by sulfation. The hydroxylation can be achieved using various oxidizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: rac 7-Hydroxy Efavirenz 7-O-Sulfate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized forms .
Scientific Research Applications
rac 7-Hydroxy Efavirenz 7-O-Sulfate is used in various scientific research applications, including:
Chemistry: Study of reaction mechanisms and synthesis of related compounds.
Biology: Investigation of metabolic pathways and enzyme interactions.
Medicine: Research on drug metabolism, pharmacokinetics, and potential therapeutic uses.
Industry: Quality control and standardization of pharmaceutical products
Mechanism of Action
The mechanism of action of rac 7-Hydroxy Efavirenz 7-O-Sulfate involves its interaction with enzymes involved in drug metabolism. It acts as a substrate for sulfotransferases, leading to the formation of sulfate conjugates. These conjugates are more water-soluble and can be excreted more easily from the body. The compound’s molecular targets include various enzymes in the liver that are responsible for drug metabolism .
Comparison with Similar Compounds
rac 7-Hydroxy Efavirenz: A hydroxylated metabolite of Efavirenz.
Efavirenz: The parent compound, a non-nucleoside reverse transcriptase inhibitor.
Efavirenz 8-Hydroxy: Another hydroxylated metabolite of Efavirenz.
Uniqueness: rac 7-Hydroxy Efavirenz 7-O-Sulfate is unique due to its sulfate conjugate form, which enhances its water solubility and excretion. This property makes it particularly useful in studies of drug metabolism and pharmacokinetics, as it provides insights into the body’s handling of sulfate conjugates .
Properties
CAS No. |
1702668-51-6 |
|---|---|
Molecular Formula |
C₁₄H₉ClF₃NO₆S |
Molecular Weight |
411.74 |
Synonyms |
6-Chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-7-(sulfooxy)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)
![1,6-Dihydro-1-methyl-5-(2-propoxyphenyl)-3-propyl-7H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B1142694.png)



